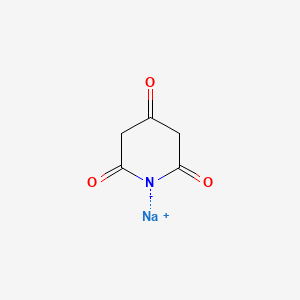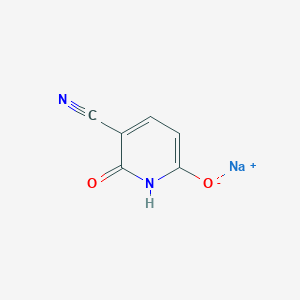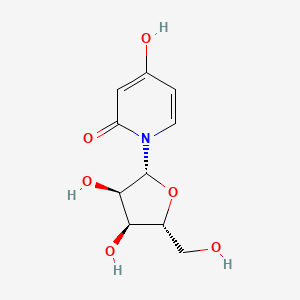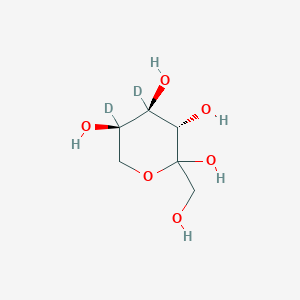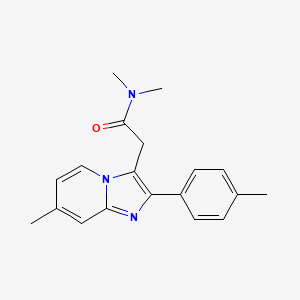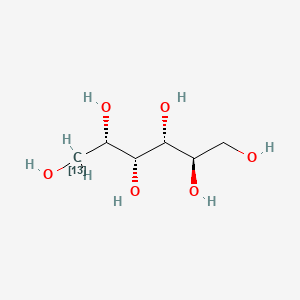
D-(1-(13)C)葡萄糖醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-(1-(13)C)glucitol, also known as D-Sorbitol-1-13C or 13C Labeled D-sorbitol, is a stable isotope-labeled compound . It is a glucitol in which the carbon at position 1 is the 13C isotope . It is a sugar alcohol that is used as a sweetener or humectant .
Molecular Structure Analysis
The molecular formula of D-(1-(13)C)glucitol is C5 [13C]H14O6 . The InChI string isInChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1/t3-,4+,5+,6+/m0 . The SMILES string is OCC@HC@@HC@HC@@H[13CH2]O . Physical and Chemical Properties Analysis
D-(1-(13)C)glucitol is a solid substance . The optical activity is [α]25/D +101°, c = 0.5 in acidified ammonium molybdate . The melting point is 98-100 °C (lit.) .科学研究应用
糖尿病诊断和监测:
- 开发了一种使用吡喃糖氧化酶测定血浆中 1,5-脱水-D-葡萄糖醇的简单方法,这与糖尿病的诊断有关 (Yabuuchi et al., 1989)。
- 研究了糖尿病患者尿液中 1,5-脱水-D-葡萄糖醇随葡萄糖排泄的现象,表明其作为糖尿病生物标志物的潜力 (Akanuma et al., 1988)。
葡萄糖醇在生物结构和过程中的作用:
- 进行了由 C-6 处特异性氘化的葡萄糖生物合成细菌纤维素的研究,其中包括将材料转化为葡萄糖醇六乙酸酯并通过核磁共振和质谱进行分析 (Gagnaire & Taravel, 1975)。
细胞转运和机制:
- 研究了 1,5-脱水-D-葡萄糖醇转运到人多形核白细胞中的过程,表明其参与了细胞转运系统 (Okuno et al., 1992)。
- 一项关于 1,5-脱水-D-葡萄糖醇在肾上皮细胞中 Na(+)-依赖性摄取的研究表明,它是由 Na+/D-葡萄糖协同转运系统介导的 (Saito et al., 1996)。
潜在治疗应用:
- 构建了一种利用新型海洋细菌葡萄糖脱氢酶测量 1,5-脱水-D-葡萄糖醇的酶传感器,表明其在糖尿病管理中的潜在应用 (Sode et al., 1994)。
晶体学和化学分析:
- 通过中子和 X 射线衍射测定了 D-葡萄糖醇 A 型的晶体结构,有助于理解其分子结构 (Park et al., 1971)。
安全和危害
生化分析
Biochemical Properties
D-Glucitol-1-13C plays a role in several biochemical reactions. It is involved in the catabolic pathway of D-glucitol (sorbitol) in Bacillus subtilis Marburg 168M . This pathway includes a transport step catalyzed by a D-glucitol permease, an oxidation step of the intracellular D-glucitol catalyzed by a D-glucitol dehydrogenase, generating intracellular fructose .
Cellular Effects
It is known that glucose-like metabolites, such as D-Glucitol-1-13C, can have significant effects on cellular function . For instance, it has been suggested that D-Glucitol-1-13C can inhibit the cellular entry of SARS-CoV-2 .
Molecular Mechanism
The molecular mechanism of D-Glucitol-1-13C involves its interaction with various biomolecules. For instance, it has been shown to interact with the S2 subunit HR1 domain of the SARS-CoV-2 spike protein at the V952 and N955 sites . This interaction inhibits the formation of the S2 subunit 6-HB, affecting the virus-cell membrane fusion process and inhibiting the entry of the virus into the host cell .
Temporal Effects in Laboratory Settings
It is known that D-Glucitol-1-13C is structurally stable and does not undergo significant degradation over time .
Dosage Effects in Animal Models
It has been shown that supplementation of a similar compound, 1,5-AG, can significantly inhibit SARS-CoV-2 infection in diabetic mice .
Metabolic Pathways
D-Glucitol-1-13C is involved in the catabolic pathway of D-glucitol (sorbitol) in Bacillus subtilis Marburg 168M . This pathway includes a transport step catalyzed by a D-glucitol permease, an oxidation step of the intracellular D-glucitol catalyzed by a D-glucitol dehydrogenase, generating intracellular fructose .
Transport and Distribution
It is known that 1,5-AG, a structurally similar compound, can be transported freely into and out of cells due to a concentration gradient .
属性
IUPAC Name |
(2R,3R,4R,5S)-(613C)hexane-1,2,3,4,5,6-hexol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1/t3-,4+,5+,6+/m0 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-AVUGZHLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H]([13CH2]O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746574 |
Source


|
| Record name | D-(1-~13~C)Glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132144-93-5 |
Source


|
| Record name | D-(1-~13~C)Glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


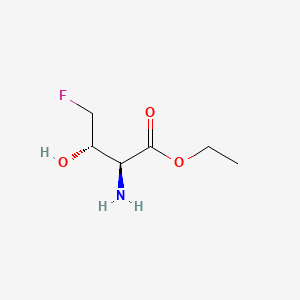
![Des[2-(2-thienylmethyl)] Eprosartan-2-carboxylic Acid-13C3](/img/structure/B583630.png)

![4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3](/img/structure/B583633.png)
